molecular formula C18H20ClN3O B2439240 3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 303150-61-0

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2439240
CAS No.: 303150-61-0
M. Wt: 329.83
InChI Key: ZHWXAVQKVRCUHN-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the benzanilide class, a family of compounds known for their diverse biological activities. Structurally, it features a benzamide core substituted with a 3-chlorophenyl group and a 4-(4-methylpiperazin-1-yl)aniline moiety. The presence of the methylpiperazine group is a common pharmacophore in drug discovery, often used to modulate solubility, bioavailability, and receptor binding affinity . Compounds with this core structure are frequently investigated as potential therapeutic agents. Research into analogous piperazine-containing benzamides has shown promise in several areas. For instance, similar molecules are being explored as novel κ opioid receptor (KOR) antagonists . KOR antagonists are a active field of study for managing central nervous system disorders, with potential applications in treating depression, anxiety, and substance abuse . Furthermore, recent studies have highlighted the anti-infective potential of related benzanilides. A lead compound from the Medicines for Malaria Venture (MMV) demonstrated multi-stage antiplasmodial activity against Plasmodium falciparum and also exhibited broad-spectrum antibacterial properties against various Gram-positive and Gram-negative bacteria, including critical priority ESKAPE pathogens . This suggests that the structural scaffold of this compound may hold value for developing new treatments for parasitic and bacterial infections. The mechanism of action for this specific compound is not fully elucidated and is a subject of ongoing research, though it may involve interaction with specific protein kinases or other enzymatic targets based on the profile of similar molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-21-9-11-22(12-10-21)17-7-5-16(6-8-17)20-18(23)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWXAVQKVRCUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Reduction Reactions: Common reagents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Oxidation Reactions: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Reduction Reactions: Formation of corresponding amines or alcohols.

    Oxidation Reactions: Formation of corresponding ketones or carboxylic acids.

Scientific Research Applications

Basic Information

  • IUPAC Name : 3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
  • Molecular Formula : C18H20ClN3O
  • Molecular Weight : 329.82 g/mol

Structure

The compound features a chloro group, a phenyl ring, and a piperazine moiety, which are critical for its biological activity.

Medicinal Chemistry

The compound has been identified as a lead structure in the development of new pharmaceuticals. Its derivatives have shown promise in treating various conditions:

  • Cancer : Research indicates that benzamide derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that similar compounds can effectively target cancer cell lines by inhibiting specific enzymes involved in cell proliferation .
  • Neurological Disorders : The piperazine moiety is often associated with neuroactive compounds. Studies have highlighted its potential in developing treatments for diseases such as Alzheimer's and schizophrenia by modulating neurotransmitter systems .

Biological Studies

This compound is used extensively in biological assays to evaluate its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases. For instance, derivatives of similar structures have shown significant AChE inhibition, indicating potential for Alzheimer’s treatment .
  • Receptor Binding Studies : The compound's ability to bind to specific receptors has been evaluated, contributing to the understanding of its pharmacological profile. Such studies are crucial for optimizing drug design and efficacy.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a reference compound for synthesizing new drug candidates. Its structural features provide insights into:

  • Structure-Activity Relationships (SAR) : Variations in the compound's structure help researchers understand how modifications can enhance or reduce activity against specific biological targets.
  • Lead Optimization : The compound's properties are analyzed to improve potency and selectivity of new therapeutic agents.

Industrial Applications

Beyond medicinal uses, this compound is also employed in industrial settings:

  • Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of other chemical entities, facilitating the production of more complex pharmaceuticals.
  • Chemical Manufacturing : The compound's unique structure allows it to be utilized in various chemical processes within industrial chemistry.

Case Study 1: Cancer Treatment Development

A study published in Molecules explored the synthesis of novel benzamide derivatives based on this compound. These derivatives exhibited potent anti-cancer activity against several human cancer cell lines, demonstrating the compound's utility as a scaffold for developing anti-cancer agents .

Case Study 2: Neurological Applications

Research conducted on a series of piperazine derivatives revealed that modifications to the benzamide structure significantly increased their binding affinity to serotonin receptors. This finding suggests that this compound could be a valuable lead compound for developing treatments for mood disorders .

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . Additionally, it can interact with receptors on the cell surface, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.

    Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.

Uniqueness

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both a chloro group and a methylpiperazine moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Biological Activity

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chloro group at the 3-position of the benzamide.
  • Piperazine moiety substituted with a methyl group attached to a phenyl ring.

The molecular formula is C18H20ClN3OC_{18}H_{20}ClN_3O, with a molecular weight of approximately 333.82 g/mol. The InChI representation is:

InChI 1S C18H20ClN3O c1 21 9 11 22 12 10 21 17 7 5 16 6 8 17 20 18 23 14 3 2 4 15 19 13 14 h2 8 13H 9 12H2 1H3 H 20 23 \text{InChI 1S C18H20ClN3O c1 21 9 11 22 12 10 21 17 7 5 16 6 8 17 20 18 23 14 3 2 4 15 19 13 14 h2 8 13H 9 12H2 1H3 H 20 23 }

The biological activity of this compound primarily involves its interaction with various biomolecules. The compound is known to exhibit:

  • Enzyme inhibition : It has been studied for its potential to inhibit specific kinases involved in cancer progression.
  • Receptor binding : Its structural similarity to other bioactive molecules allows it to interact with various receptors, impacting cellular signaling pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Specifically, it has been evaluated for its effectiveness against:

  • BCR-ABL positive leukemia cells : The compound shows potential in inhibiting the BCR-ABL fusion protein, which is crucial in chronic myeloid leukemia (CML) treatment. Studies have demonstrated that compounds similar in structure can block cell cycle progression and induce apoptosis in these cells .

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of various enzymes:

  • Kinase Inhibition : It has been tested against several kinases, with notable results against RET kinase and others involved in tumorigenesis. For instance, related compounds have demonstrated IC50 values in the nanomolar range against RET and BCR-ABL kinases .

Comparative Analysis

To contextualize the activity of this compound, it can be compared with other known inhibitors:

Compound NameTarget KinaseIC50 (nM)Notes
ImatinibBCR-ABL30First-generation TKI for CML
PonatinibBCR-ABL0.5Effective against T315I mutation
This compoundRET/BCR-ABLTBDPotential new lead compound

Case Studies and Research Findings

Several studies have focused on the biological activity of similar benzamide derivatives, highlighting their potential applications in drug discovery:

  • Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase, showing that structural modifications can enhance potency .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target kinases, indicating a promising pharmacological profile .

Q & A

Q. How can researchers optimize the synthesis yield of 3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example:
  • Solvent Choice : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilic substitution reactions between intermediates like 4-(4-methylpiperazin-1-yl)aniline and chlorinated benzoyl derivatives .
  • Catalyst Use : Acidic conditions (e.g., HCl) facilitate protonation of the piperazine nitrogen, improving electrophilicity during coupling steps .
  • Temperature Control : Refluxing at 80–100°C for 12–24 hours ensures complete conversion, as seen in analogs with yields up to 64% .
  • Purification : Normal-phase chromatography (e.g., chloroform:methanol gradients) effectively isolates the product .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. For example, aromatic protons in the benzamide moiety appear at δ 7.74–6.24 ppm, while piperazine protons resonate at δ 3.85–2.30 ppm .
  • Mass Spectrometry (MS) : ESI-MS with m/z values (e.g., 520.6 [M+H]+^+) validates molecular weight and fragmentation patterns .
  • Melting Point Analysis : Sharp melting ranges (e.g., 153–157°C) indicate purity .

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

  • Methodological Answer :
  • pH Sensitivity : The compound’s tertiary amine in the piperazine ring is prone to protonation below pH 4, altering solubility. Stability studies in buffered solutions (pH 5–8) are recommended for long-term storage .
  • Thermal Stability : Accelerated degradation studies (e.g., 40–60°C for 7 days) coupled with HPLC monitoring reveal decomposition pathways, such as hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for derivatives of this compound?

  • Methodological Answer :
  • Dynamic Effects : Conformational flexibility in the piperazine ring can cause splitting discrepancies. Low-temperature NMR (e.g., −40°C in CD3_3OD) slows rotation, simplifying spectra .
  • Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., unreacted intermediates or oxidation products) that distort NMR signals .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting dopamine D3 receptors?

  • Methodological Answer :
  • Analog Design : Replace the 3-chloro substituent with electron-withdrawing groups (e.g., trifluoromethyl) to enhance receptor binding, as seen in related benzamide derivatives .
  • Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts interactions between the piperazine moiety and D3 receptor residues (e.g., Asp110) .
  • In Vitro Assays : Competitive binding assays using 3^3H-spiperone in HEK293 cells expressing human D3 receptors quantify affinity (Ki_i) .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Metabolic Stability : Incubate the compound with liver microsomes to identify labile sites (e.g., N-demethylation of the piperazine ring) and guide structural modifications .
  • Blood-Brain Barrier (BBB) Penetration : LogP calculations (optimal range: 2–4) and P-glycoprotein efflux assays predict CNS bioavailability .

Data Contradiction Analysis

Q. Why do different studies report varying IC50_{50} values for analogs of this compound?

  • Methodological Answer :
  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or ligand concentrations (e.g., 10 nM vs. 100 nM dopamine) affect IC50_{50} measurements. Standardize protocols using reference antagonists (e.g., haloperidol) .
  • Enantiomeric Purity : Chiral impurities (e.g., from racemic intermediates) skew results. Use chiral chromatography (e.g., Chiralpak IA column) to isolate active enantiomers .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the neuropharmacological effects of this compound?

  • Methodological Answer :
  • Rodent Models : Conditioned place preference (CPP) tests in rats assess addiction-related behavior, while microdialysis measures dopamine release in the nucleus accumbens .
  • Dosing Regimens : Subcutaneous administration (1–10 mg/kg) ensures consistent plasma levels, validated by LC-MS pharmacokinetic profiling .

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